molecular formula C29H31N3O3 B11049474 1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11049474
M. Wt: 469.6 g/mol
InChI Key: QASBIDKHKGBFNW-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodiazole core, which is known for its biological activity, and a pyrrolidinone moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors One common approach is to first synthesize the benzodiazole core through a cyclization reactionThe final step involves the attachment of the methoxyphenyl and methylphenoxy groups through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodiazole and pyrrolidinone derivatives .

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The pyrrolidinone moiety can enhance the compound’s binding affinity and selectivity, making it more effective in its intended applications .

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-21-9-13-25(14-10-21)35-18-6-5-17-31-27-8-4-3-7-26(27)30-29(31)22-19-28(33)32(20-22)23-11-15-24(34-2)16-12-23/h3-4,7-16,22H,5-6,17-20H2,1-2H3

InChI Key

QASBIDKHKGBFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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